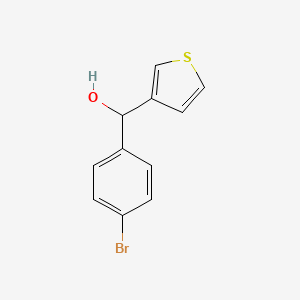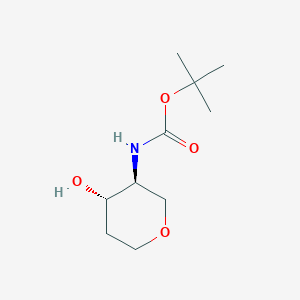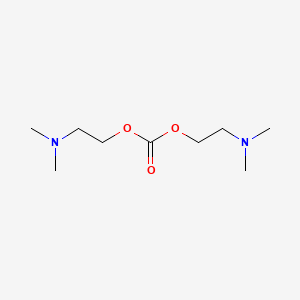![molecular formula C13H17ClN2 B8757588 4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE CAS No. 78892-81-6](/img/structure/B8757588.png)
4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE typically involves the reaction of 2,4,6-trimethylbenzyl chloride with imidazole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo substitution reactions with nucleophiles, leading to the formation of different substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trimethylbenzyl alcohol
- 2,4,6-Trimethylbenzyl chloride
- 2,4,6-Trimethylbenzoic acid
Uniqueness
4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE is unique due to the presence of both the imidazole ring and the 2,4,6-trimethyl-benzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
78892-81-6 |
|---|---|
Molekularformel |
C13H17ClN2 |
Molekulargewicht |
236.74 g/mol |
IUPAC-Name |
5-[(2,4,6-trimethylphenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-4-10(2)13(11(3)5-9)6-12-7-14-8-15-12;/h4-5,7-8H,6H2,1-3H3,(H,14,15);1H |
InChI-Schlüssel |
DWPMKGVBSHGPDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CC2=CN=CN2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9,10-Dimethoxy-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B8757527.png)






![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one](/img/structure/B8757564.png)




